molecular formula C13H17N5OS B14156785 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 326003-65-0

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B14156785
CAS No.: 326003-65-0
M. Wt: 291.37 g/mol
InChI Key: CWVHLDIVIVACAY-UHFFFAOYSA-N
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Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of 5-amino-1,2,4-triazole with a suitable acylating agent. The process can be carried out under microwave irradiation to enhance the reaction rate and yield . The choice of reagents and conditions depends on the desired substitution pattern on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

326003-65-0

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C13H17N5OS/c1-9(2)18(10-6-4-3-5-7-10)11(19)8-20-13-15-12(14)16-17-13/h3-7,9H,8H2,1-2H3,(H3,14,15,16,17)

InChI Key

CWVHLDIVIVACAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NNC(=N2)N

Origin of Product

United States

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